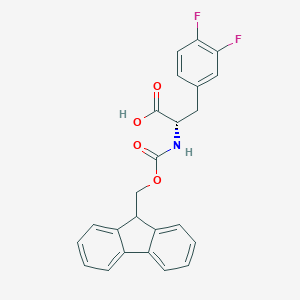

Fmoc-3,4-ジフルオロ-L-フェニルアラニン

概要

説明

Fmoc-3,4-difluoro-L-phenylalanine is a non-natural amino acid characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. This modification enhances the lipophilicity and provides unique steric and electronic properties compared to natural phenylalanine . It is widely used in peptide synthesis, pharmaceuticals, and materials science due to its ability to form stable secondary structures, such as helices and beta-turns, in peptides and proteins .

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis:

Fmoc-3,4-difluoro-L-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that allows for selective deprotection and coupling reactions. This capability facilitates the efficient assembly of peptides with precise control over sequence and structure, essential for producing bioactive compounds .

Enhanced Stability and Bioactivity:

The incorporation of difluorinated phenylalanine into peptide sequences enhances the stability and bioactivity of the resulting peptides. The fluorine atoms can influence the peptide's conformation and interactions, potentially leading to improved binding affinities with target receptors .

Drug Development

Pharmacological Properties:

The unique fluorinated structure of Fmoc-3,4-difluoro-L-phenylalanine can enhance the pharmacological properties of peptides. This includes increased metabolic stability and bioavailability, which are critical factors in drug design . Researchers are exploring its potential in developing novel therapeutics aimed at various diseases by modifying peptide structures to improve their efficacy.

Targeted Therapeutics:

In drug development, this compound is instrumental in designing peptides that target specific biological pathways. Its ability to alter molecular interactions can lead to more effective treatments with fewer side effects .

Bioconjugation

Attachment to Biomolecules:

Fmoc-3,4-difluoro-L-phenylalanine is used in bioconjugation techniques to facilitate the attachment of peptides to proteins or other biomolecules. This application is crucial for developing targeted drug delivery systems where precision in targeting specific cells or tissues is required .

Development of Diagnostics:

The compound's role in bioconjugation extends to diagnostics, where it aids in creating conjugates that can be used for imaging or detection purposes in various biological assays .

Research in Protein Engineering

Studying Protein Folding and Stability:

Researchers utilize Fmoc-3,4-difluoro-L-phenylalanine to investigate protein folding mechanisms and stability. The presence of fluorine atoms can significantly influence protein interactions and dynamics, providing insights into the fundamental principles governing protein behavior .

Supramolecular Chemistry:

Recent studies have indicated that fluorination can affect supramolecular organization at the nanoscale. Understanding these interactions can lead to advancements in designing low-molecular-weight hydrogelators for applications in tissue engineering and regenerative medicine .

Case Study 1: Peptide Therapeutics

A study demonstrated that peptides synthesized using Fmoc-3,4-difluoro-L-phenylalanine exhibited enhanced binding affinity for specific receptors involved in cancer signaling pathways. The fluorinated amino acid improved the pharmacokinetic profile of these peptides, leading to promising results in preclinical models.

Case Study 2: Hydrogel Formation

Research involving molecular dynamics simulations revealed that Fmoc-3,4-difluoro-L-phenylalanine significantly influenced the self-assembly process of hydrogels. The study highlighted how variations in fluorination patterns could optimize mechanical properties for applications in tissue engineering .

作用機序

Target of Action

Fmoc-3,4-difluoro-L-phenylalanine is a non-natural amino acid that contains a substituted phenylalanine residue . It is primarily used in peptide synthesis . The primary targets of this compound are the proteins that are being synthesized. The role of these proteins varies widely depending on the specific protein being synthesized.

Mode of Action

The compound interacts with its targets during the process of peptide synthesis. It is incorporated into the growing peptide chain in place of the natural amino acid phenylalanine . The presence of two fluorine atoms on the 3 and 4 positions of the aromatic ring of the phenylalanine residue can potentially alter the properties of the synthesized protein .

Biochemical Pathways

The compound is involved in the biochemical pathway of protein synthesis. It is incorporated into the growing peptide chain during the elongation phase of protein synthesis . The downstream effects of this incorporation can vary widely and are dependent on the specific protein being synthesized and its role in the cell.

Pharmacokinetics

It is typically stored at temperatures between 0 and 8 degrees Celsius .

Result of Action

The result of the action of Fmoc-3,4-difluoro-L-phenylalanine is the synthesis of a peptide or protein that includes the difluorophenylalanine residue. This can potentially alter the properties of the synthesized protein, including its structure, function, and interactions with other molecules .

Action Environment

The action of Fmoc-3,4-difluoro-L-phenylalanine is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound .

生化学分析

Biochemical Properties

Fmoc-3,4-difluoro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is commonly used in solid-phase peptide synthesis, where it serves as a building block for creating peptides with enhanced stability and bioactivity. The fluorine atoms in Fmoc-3,4-difluoro-L-phenylalanine increase the lipophilicity of the phenylalanine residue, which can influence the binding interactions with enzymes and proteins, leading to the formation of stable secondary structures such as helices and beta-turns .

Cellular Effects

Fmoc-3,4-difluoro-L-phenylalanine has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing Fmoc-3,4-difluoro-L-phenylalanine have been shown to modulate signaling pathways involved in cell growth and differentiation. Additionally, the incorporation of this compound into peptides can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Fmoc-3,4-difluoro-L-phenylalanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to more stable interactions. This can result in the inhibition or activation of specific enzymes, depending on the context of the biochemical reaction. Furthermore, the presence of Fmoc-3,4-difluoro-L-phenylalanine in peptides can influence gene expression by altering the transcriptional activity of certain genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-3,4-difluoro-L-phenylalanine can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, Fmoc-3,4-difluoro-L-phenylalanine may undergo degradation, leading to a decrease in its bioactivity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Fmoc-3,4-difluoro-L-phenylalanine vary with different dosages in animal models. At low doses, the compound can enhance the bioactivity and stability of peptides without causing significant adverse effects. At high doses, Fmoc-3,4-difluoro-L-phenylalanine may exhibit toxic or adverse effects, such as disrupting normal cellular function and causing tissue damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

Fmoc-3,4-difluoro-L-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in amino acid metabolism. Additionally, Fmoc-3,4-difluoro-L-phenylalanine-containing peptides can influence the overall metabolic profile of cells by modulating key metabolic pathways .

Transport and Distribution

The transport and distribution of Fmoc-3,4-difluoro-L-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. The lipophilic nature of Fmoc-3,4-difluoro-L-phenylalanine allows it to readily cross cell membranes and reach intracellular compartments where it exerts its effects .

Subcellular Localization

Fmoc-3,4-difluoro-L-phenylalanine is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For example, the presence of Fmoc-3,4-difluoro-L-phenylalanine in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4-difluoro-L-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure followed by the attachment of the Fmoc (fluorenylmethyloxycarbonyl) protecting group. The general synthetic route includes:

Fluorination: Introduction of fluorine atoms at the 3 and 4 positions of the phenylalanine aromatic ring.

Fmoc Protection: Coupling of the Fmoc group to the amino acid.

Industrial Production Methods

Industrial production methods for Fmoc-3,4-difluoro-L-phenylalanine involve large-scale organic synthesis techniques, ensuring high purity and yield. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve efficient production .

化学反応の分析

Types of Reactions

Fmoc-3,4-difluoro-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.

Coupling Reactions: The Fmoc group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU) are used for peptide bond formation.

Major Products

The major products formed from these reactions include peptides and proteins with enhanced stability and bioactivity due to the presence of the difluoro-phenylalanine residue .

類似化合物との比較

Similar Compounds

- Fmoc-3-fluoro-L-phenylalanine

- Fmoc-4-fluoro-L-phenylalanine

- Fmoc-3,5-difluoro-L-phenylalanine

Uniqueness

Fmoc-3,4-difluoro-L-phenylalanine is unique due to the specific positioning of the fluorine atoms at the 3 and 4 positions of the aromatic ring. This specific modification provides distinct steric and electronic properties, enhancing the stability and bioactivity of the resulting peptides and proteins compared to other fluorinated phenylalanine analogs .

生物活性

Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-Dfp) is a fluorinated derivative of the amino acid phenylalanine, characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. This modification significantly influences its biochemical properties and biological activity. The compound is utilized extensively in peptide synthesis, drug development, and materials science due to its unique characteristics.

- IUPAC Name : (2S)-3-(3,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- Molecular Formula : C₁₈H₁₉F₂N₃O₄

- Molar Mass : 364.36 g/mol

Fmoc-Dfp acts primarily as a building block in solid-phase peptide synthesis. Its incorporation into peptides can modify their physical and biological properties, enhancing stability and bioactivity. The fluorine atoms increase lipophilicity, which can affect enzyme interactions and protein folding.

Target Interactions

- Enzyme Interaction : Fmoc-Dfp modifies enzyme binding affinities due to the electron-withdrawing nature of fluorine, potentially leading to altered catalytic efficiencies.

- Peptide Stability : Peptides synthesized with Fmoc-Dfp exhibit increased thermal stability and resistance to proteolytic degradation.

Cellular Effects

Studies have shown that peptides containing Fmoc-Dfp can influence cellular processes such as:

- Cell Signaling : Modulation of pathways involved in cell growth and differentiation.

- Gene Expression : Changes in transcriptional activity leading to altered metabolic functions.

Research Applications

- Peptide Synthesis : Fmoc-Dfp is used in synthesizing peptides with enhanced properties for therapeutic applications.

- Hydrogel Formation : It facilitates the self-assembly of peptides into stable hydrogels, which have potential applications in drug delivery and tissue engineering.

- Protein Folding Studies : The compound aids in understanding the role of fluorinated amino acids in protein structure and function .

Case Study 1: Enhanced Peptide Stability

A study demonstrated that peptides incorporating Fmoc-Dfp showed significantly improved stability against enzymatic degradation compared to their non-fluorinated counterparts. This was attributed to the increased hydrophobic interactions due to fluorination.

Case Study 2: Hydrogel Applications

Research highlighted the ability of Fmoc-Dfp-containing peptides to form hydrogels that are stable under physiological conditions. These hydrogels were tested for drug delivery applications, showing controlled release profiles that enhance therapeutic efficacy.

Data Table: Comparison of Biological Activities

| Property | Fmoc-Dfp | Non-fluorinated Phenylalanine |

|---|---|---|

| Lipophilicity | Increased | Moderate |

| Enzymatic Stability | High | Low |

| Peptide Synthesis Yield | High | Moderate |

| Hydrogel Formation | Yes | No |

特性

IUPAC Name |

(2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIDJNVXPQRM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478262 | |

| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-43-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-difluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198560-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。